molecular formula C10H15NO2 B580925 (R)-1-(3,5-dimethoxyphenyl)ethanamine CAS No. 1241676-71-0

(R)-1-(3,5-dimethoxyphenyl)ethanamine

Cat. No. B580925
M. Wt: 181.235
InChI Key: BVAAZZHQLIEDTA-SSDOTTSWSA-N
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Description

“®-1-(3,5-dimethoxyphenyl)ethanamine” is a chemical compound with the molecular formula C10H15NO2 . It is also known as Benzenemethanamine, 3,5-dimethoxy-alpha-methyl-, hydrochloride . The compound is available in solid form and is typically stored at room temperature in an inert atmosphere .


Molecular Structure Analysis

The InChI code for “®-1-(3,5-dimethoxyphenyl)ethanamine” is 1S/C10H15NO2.ClH/c1-7(11)8-4-9(12-2)6-10(5-8)13-3;/h4-7H,11H2,1-3H3;1H/t7-;/m1./s1 . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the stereochemistry.


Physical And Chemical Properties Analysis

“®-1-(3,5-dimethoxyphenyl)ethanamine” has a molecular weight of 217.7 . It is a solid at room temperature and is typically stored in an inert atmosphere .

Scientific Research Applications

Chemical Mechanisms and Lignin Acidolysis

One area of research involves the chemical mechanisms underlying lignin acidolysis, where derivatives of dimethoxyphenyl)ethanamine may play a role. For example, studies on dimeric non-phenolic β-O-4-type lignin model compounds, such as 2-(2-methoxyphenoxy)-1-(3,4-dimethoxyphenyl)ethanol, have highlighted the significant differences in reaction mechanisms depending on the presence of the γ-hydroxymethyl group and the potential for hydride transfer mechanisms in benzyl-cation-type intermediates derived from these compounds (T. Yokoyama, 2015).

Anti-inflammatory Potential

Research into the anti-inflammatory potential of compounds structurally similar to (R)-1-(3,5-dimethoxyphenyl)ethanamine, specifically those acting as serotonin (5-HT)2A receptor agonists, has shown promise. These compounds, known as psychedelics, have demonstrated potent anti-inflammatory effects in animal models of human inflammatory disorders at sub-behavioural levels, suggesting a novel mechanism of action for inflammation control (T. Flanagan & C. Nichols, 2018).

Quantitative Analysis of Natural Products

The quantitative nuclear magnetic resonance (qNMR) technique, particularly 1H qNMR, has been applied to the analysis of natural products, including those containing dimethoxyphenyl)ethanamine structures. This method is essential for the simultaneous selective recognition and quantitative determination of metabolites in complex biological matrices, showcasing the analytical potential of qNMR in natural products research (G. Pauli, B. Jaki, & D. Lankin, 2005).

Exploration in Coordination Chemistry for Cancer Therapy

Rhenium compounds, including those with structural similarities to (R)-1-(3,5-dimethoxyphenyl)ethanamine, have been explored for their cytotoxic properties and potential in cancer therapy. Studies have focused on designing compounds with specific ligands to modulate properties such as lipophilicity, cellular uptake, and cytotoxicity. These compounds are being investigated for their potential mechanisms of action, including phototoxicity, DNA binding, and enzyme inhibition (E. Bauer et al., 2019).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The compound should be handled with care, using appropriate personal protective equipment .

properties

IUPAC Name

(1R)-1-(3,5-dimethoxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-7(11)8-4-9(12-2)6-10(5-8)13-3/h4-7H,11H2,1-3H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVAAZZHQLIEDTA-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC(=C1)OC)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=CC(=C1)OC)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80914010
Record name 1-(3,5-Dimethoxyphenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80914010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-(3,5-dimethoxyphenyl)ethanamine

CAS RN

97294-78-5
Record name 1-(3,5-Dimethoxyphenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80914010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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